molecular formula C14H8I2 B1337777 1,8-Diiodoanthracene CAS No. 189105-78-0

1,8-Diiodoanthracene

Cat. No. B1337777
M. Wt: 430.02 g/mol
InChI Key: BBKOQZVGDMYPGV-UHFFFAOYSA-N
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Description

1,8-Diiodoanthracene is an organic compound that serves as an intermediate in the synthesis of various organic materials. The molecule is characterized by its nearly planar structure, with iodine atoms substituting at the 1 and 8 positions of the anthracene molecule. This compound is of particular interest due to its potential applications in the field of organic electronics and its ability to form different molecular arrangements in the solid state .

Synthesis Analysis

The synthesis of 1,8-diiodoanthracene has been improved to achieve a 41% overall yield starting from 1,8-dichloroanthraquinone. This process involves three steps and has been optimized to provide a more efficient route to the compound . Additionally, 1,8-diiodoanthracene has been used as a precursor for the synthesis of multiple phenylethynyl-substituted anthracenes, which are relevant for the development of organic electronic materials .

Molecular Structure Analysis

The molecular structure of 1,8-diiodoanthracene has been studied using X-ray diffraction, revealing that the molecule is nearly planar. The maximum deviation from the mean plane for carbon atoms is 0.032 Å, and for iodine atoms, it is 0.082 Å. The planarity of the molecule is significant for its electronic properties and its ability to stack in the solid state .

Chemical Reactions Analysis

1,8-Diiodoanthracene participates in various chemical reactions due to the presence of reactive iodine substituents. It can be used in cross-coupling reactions, such as the Sonogashira reaction, to form diethynylated products. These reactions are crucial for the synthesis of complex organic frameworks that have potential applications in optoelectronics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-diiodoanthracene are influenced by its halogen substituents. In the crystal structure, a sandwich-herringbone arrangement of molecules is observed, which differs from the columnar π-stacking arrangement seen in its chlorinated counterpart, 1,8-dichloroanthracene. This highlights the impact of halogen atoms on the modulation of packing arrangements in halogenated aromatic compounds, which is important for understanding the material properties of these compounds .

Scientific Research Applications

Synthesis and Derivative Formation

1,8-Diiodoanthracene has been utilized in the synthesis of various anthracene derivatives. Goichi et al. (2005) improved the synthesis process of 1,8-diiodoanthracene from 1,8-dichloroanthraquinone, achieving a 41% overall yield. This development enabled the synthesis of multiple phenylethynyl-substituted anthracenes, expanding the possibilities for creating new anthracene-based compounds (Goichi et al., 2005).

Electronic and Optical Properties

The study of 1,8-diiodoanthracene derivatives has also extended into the realm of electrochemistry and spectroelectrochemistry. Kobayashi et al. (1990) explored the electrochemical properties of 1,8-naphthalene and 1,8-anthracene-linked cofacial binuclear metallophthalocyanines, which are derivatives of 1,8-diiodoanthracene. Their research provided insights into electron transport and the redox behavior of these compounds (Kobayashi et al., 1990).

Applications in Organic Semiconductors

Tannaci et al. (2007) investigated 9,10-dichlorooctafluoroanthracene, a compound related to 1,8-diiodoanthracene, for its potential as a synthon in n-type organic semiconductors. Their work highlights the relevance of such compounds in the development of efficient electron transport mechanisms in solid-state devices (Tannaci et al., 2007).

Chemosensor Development

1,8-Diiodoanthracene has also found application in the field of chemosensors. Kim etal. (2003) developed a fluorescent chemosensor using a structure that includes the 1,8-position of anthracene. This sensor demonstrated strong anion-binding properties, leveraging the unique characteristics of the anthracene framework for effective recognition of specific ions (Kim et al., 2003).

Supramolecular Chemistry

The utility of 1,8-diiodoanthracene extends to the construction of supramolecular structures. Wijethunga et al. (2017) synthesized 1,8-diiodoethynylanthracene, a tecton capable of forming parallel halogen bonds. This property makes it a valuable building block for creating supramolecular squares and rectangles, illustrating the versatility of 1,8-diiodoanthracene derivatives in advanced molecular architecture (Wijethunga et al., 2017).

properties

IUPAC Name

1,8-diiodoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKOQZVGDMYPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445574
Record name 1,8-diiodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diiodoanthracene

CAS RN

189105-78-0
Record name 1,8-diiodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
W Nakanishi, S Hitosugi, A Piskareva… - … Section E: Structure …, 2010 - scripts.iucr.org
The molecule of the title compound, C14H8I2, an intermediate in the synthesis of organic materials, is nearly planar, the maximum deviation from the mean plane being 0.032 (1) Å for …
Number of citations: 4 scripts.iucr.org
S Toyota, M Goichi, M Kotani… - Bulletin of the Chemical …, 2005 - journal.csj.jp
The title π-conjugated oligomers consisting of anthracene and acetylene units were synthesized to construct a new type of three-dimensional organic architecture. An acyclic chain was …
Number of citations: 50 www.journal.csj.jp
Y Ohtsuka, T Itoh, K Hirai, T Takui, H Tomioka - Organic Letters, 2004 - ACS Publications
[9-{10-Phenyl}anthryl](4-bromo-2,6-dimethylphenyl)diazomethane was found to be stable enough to survive Sonogashira coupling reaction conditions and was converted to [9-{10-…
Number of citations: 16 pubs.acs.org
M Goichi, K Segawa, S Suzuki, S Toyota - Synthesis, 2005 - thieme-connect.com
8-Diiodoanthracene was synthesized from 1, 8-dichloroanthraquinone in three steps by improved procedures in 41% overall yield. Some anthracene derivatives carrying multiple …
Number of citations: 33 www.thieme-connect.com
JM Lovell, JA Joule - Synthetic communications, 1997 - Taylor & Francis
Convenient Synthesis of 1,8-Diiodoanthracene and Its Coupling with Thianthrene Boronic Acids Page 1 SYNTHETIC COMMUNICATIONS, 27(7), 1209-1215 (1997) CONVENIENT …
Number of citations: 36 www.tandfonline.com
S Toyota, S Suzuki, M Goichi - Chemistry–A European Journal, 2006 - Wiley Online Library
To construct a new type of chiral π‐conjugated system, the title anthracene–acetylene oligomer containing two octyl groups at position 10 of 1,2‐alternating anthracene groups was …
S Toyota, H Miyahara, M Goichi… - Bulletin of the …, 2008 - journal.csj.jp
Two types of 1,8-anthrylene cyclic trimers with acetylene and diacetylene linkers were synthesized by macrocyclization of the acyclic precursors with Eglinton coupling as examples of …
Number of citations: 20 www.journal.csj.jp
S Toyota, M Goichi, M Kotani - … Chemie International Edition, 2004 - Wiley Online Library
In the swing: The Sonogashira coupling reaction has been used to synthesize a cyclic tetramer composed of 1, 8-anthrylene and ethynylene units. This tetramer adopts a diamond-prism …
Number of citations: 90 onlinelibrary.wiley.com
S Toyota, H Miyahara, M Goichi, S Yamasaki… - Bulletin of the …, 2009 - journal.csj.jp
All the possible 1,8-anthrylene cyclic tetramers with acetylene and diacetylene linkers were synthesized as new types of π-conjugated compounds. Building units were connected by …
Number of citations: 27 www.journal.csj.jp
中西和嘉 - Acta Crystallogr. Sect. E, 2010 - cir.nii.ac.jp
Number of citations: 0 cir.nii.ac.jp

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